6-oxo-6H-benzo[c]chromene-10-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-oxobenzo[c]chromene-10-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-13(16)9-5-3-6-10-12(9)8-4-1-2-7-11(8)18-14(10)17/h1-7H,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVCWCFPGVDIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3C(=O)N)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Oxo 6h Benzo C Chromene 10 Carboxamide
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 6-oxo-6H-benzo[c]chromene-10-carboxamide reveals several potential disconnections. The most logical approach involves disconnecting the amide bond, leading back to 6-oxo-6H-benzo[c]chromene-10-carboxylic acid. This carboxylic acid can be further disconnected in a few ways. One common strategy is the disconnection of the C-O bond of the lactone, which points towards a biaryl carboxylic acid precursor. Another key disconnection involves the C-C bond formation that creates the biaryl linkage.
The classical retrosynthetic approach for the 6H-benzo[c]chromen-6-one core often starts with the disconnection of the ether linkage of the lactone, leading to a 2'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid intermediate. orgsyn.org This intermediate can be formed through the coupling of a substituted phenol (B47542) and a benzoic acid derivative. tubitak.gov.tr
Classical Synthesis Routes to the 6-oxo-6H-benzo[c]chromene Core
The synthesis of the 6-oxo-6H-benzo[c]chromene core can be achieved through various classical methods, which can be broadly categorized into linear and convergent strategies.
Multi-Step Linear Syntheses
Multi-step linear syntheses typically involve the sequential construction of the required functionalities on a single starting material. A classical example is the reaction of an o-bromobenzoic acid with a phenol, followed by an intramolecular cyclization to form the lactone ring. tubitak.gov.tr Another approach involves the Pechmann reaction, where a phenol reacts with a β-ketoester in the presence of an acid catalyst to form a coumarin, which can then be further elaborated. However, for the benzo[c]chromene system, a more common linear approach starts with a pre-formed biaryl system.
A well-established linear synthesis involves the intramolecular cyclization of a biphenyl-2-carboxylic acid. For instance, biphenyl-2-carboxylic acid can be cyclized to 6H-benzo[c]chromen-6-one in the presence of potassium peroxydisulfate (B1198043) and a catalytic amount of silver nitrate (B79036) in a mixture of acetonitrile (B52724) and water. orgsyn.org
Convergent Synthetic Strategies
Convergent syntheses involve the separate synthesis of key fragments of the molecule, which are then combined in the later stages. This approach is often more efficient for complex molecules. For the 6-oxo-6H-benzo[c]chromene core, convergent strategies often rely on metal-catalyzed cross-coupling reactions to form the key biaryl bond.
One of the most powerful convergent methods is the Suzuki-Miyaura cross-coupling reaction. tubitak.gov.tr This involves the palladium-catalyzed reaction of an aryl boronic acid with an aryl halide. For the synthesis of the 6-oxo-6H-benzo[c]chromene core, this could involve the coupling of a (2-methoxyphenyl)boronic acid with a 2-bromobenzoic acid derivative, followed by demethylation and lactonization. tubitak.gov.tr A one-pot domino Suzuki-Miyaura cross-coupling followed by an oxidative lactonization has also been developed, providing an efficient route to benzo[c]chromen-6-ones under aqueous and aerobic conditions. chemrxiv.org
Another convergent approach is the Diels-Alder reaction. A highly regioselective intermolecular Diels-Alder cycloaddition between a 3-vinyl-2H-chromene and methyl propiolate, followed by oxidative aromatization, has been shown to produce functionalized 6H-benzo[c]chromenes in good yields. rsc.org
| Convergent Synthetic Method | Key Reaction | Catalyst/Reagents | Typical Yield | Reference |
| Suzuki-Miyaura Coupling | Biaryl bond formation | Pd(PPh₃)₄, Na₂CO₃ | Good to Excellent | tubitak.gov.tr |
| Domino Suzuki/Lactonization | Biaryl formation and lactonization | Palladium nanoparticles | Moderate to Good | chemrxiv.org |
| Diels-Alder Reaction | Cycloaddition/Aromatization | Heat or Lewis Acid | Good | rsc.org |
Introduction of the Carboxamide Functionality
The introduction of the carboxamide group at the C-10 position is a crucial step in the synthesis of the target molecule. This can be achieved either through the conversion of a pre-installed carboxylic acid group or by late-stage functionalization of the pre-formed benzo[c]chromene core.
Amidation Reactions and Coupling Strategies
Assuming the synthesis proceeds via 6-oxo-6H-benzo[c]chromene-10-carboxylic acid, the final step would be an amidation reaction. This is a standard transformation in organic synthesis, and numerous coupling reagents are available to facilitate this reaction. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.
The general reaction would involve activating the carboxylic acid with the coupling reagent to form a reactive intermediate, which is then attacked by ammonia (B1221849) or a protected amine to form the desired carboxamide.
| Coupling Reagent | Additive | Typical Reaction Conditions |
| DCC | HOBt | Organic solvent (e.g., DCM, DMF), Room Temperature |
| EDC | NHS | Aqueous or organic solvent, Room Temperature |
| HATU | HOBt/HOAt | Organic solvent (e.g., DMF), Room Temperature |
| PyBOP | DIPEA | Organic solvent (e.g., DMF), Room Temperature |
Late-Stage Functionalization Approaches
Another potential late-stage functionalization strategy could involve the conversion of a 10-halo-6-oxo-6H-benzo[c]chromene derivative. A palladium-catalyzed carbonylation of the C-X bond followed by trapping with an amine could potentially install the carboxamide group. Alternatively, a cyanation reaction followed by hydrolysis of the resulting nitrile would yield the carboxylic acid, which could then be amidated as described above.
Modern and Sustainable Synthetic Approaches
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Several strategies for synthesizing the core 6H-benzo[c]chromene structure align with green chemistry tenets. One notable approach involves a visible-light-induced photoredox catalysis method. researchgate.net This technique allows for the synthesis of the benzo[c]chromene ring from (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl (B1604629) ethers at room temperature using blue LEDs as a light source. researchgate.net This method is advantageous as it replaces the need for high temperatures, toxic solvents, and metal catalysts or additives. researchgate.net
Another green approach is the development of metal-free synthetic routes. A three-step sequence starting from salicylaldehydes and α,β-unsaturated carbonyl compounds utilizes a highly regioselective intermolecular Diels-Alder cycloaddition followed by oxidative aromatization. rsc.org This metal-free process provides the final products in good yields, up to 94% over two steps. rsc.org Furthermore, transformations designed for 100% atom economy, where all atoms from the reactants are incorporated into the final product, represent an attractive goal from a green chemistry perspective. researchgate.net The use of flow chemistry, as detailed in section 2.4.3, also contributes to a more sustainable process by often employing greener solvents and improving energy efficiency compared to traditional batch methods. up.ac.za
Catalytic Methodologies (e.g., Transition Metal Catalysis, Organocatalysis)
Catalysis is central to modern organic synthesis, offering efficient and selective pathways to complex molecular architectures. Both transition metal catalysis and organocatalysis have been instrumental in developing synthetic routes to 6H-benzo[c]chromene scaffolds.
Transition Metal Catalysis
Transition metal catalysis has proven highly effective for constructing the 6H-benzo[c]chromene core. mdpi.com The first reported synthesis of Urolithin M6 relies on two key transition metal-catalyzed steps. nih.gov An efficient synthetic pathway was developed involving five steps, with a pivotal Suzuki coupling reaction to form a key C-C bond. nih.govrsc.org This palladium-catalyzed cross-coupling is a widely used and powerful tool in organic synthesis. tubitak.gov.tr
Various palladium-catalyzed strategies have been developed for the synthesis of the broader 6H-benzo[c]chromene class of compounds. These include:
Domino Reactions: A domino Suzuki coupling-Michael addition reaction, catalyzed by in situ generated palladium nanoparticles in water, provides a general method for synthesizing benzo[c]chromene derivatives. researchgate.net
C-H Activation/Annulation: Highly efficient methods have been developed using palladium catalysis for C-H activation and annulation, followed by aerial oxidation to yield the desired scaffolds. researchgate.net
Intramolecular Cyclization: Palladium can catalyze the intramolecular cyclization of ortho-diazonium salts to form the 6H-benzo[c]chromene ring system. researchgate.net
The table below summarizes selected transition metal-catalyzed reactions for the synthesis of the 6H-benzo[c]chromene core.
| Catalyst System | Starting Materials | Key Transformation | Reference |
| (Ph₃P)₄Pd, Na₂CO₃ | Arylboronic acids, o-bromobenzoic acid derivatives | Suzuki Coupling | tubitak.gov.tr |
| Pd/C, H₂ | β-(2-bromophenyl)-α,β-unsaturated carbonyls | Domino Hydrogenation/Cyclization | researchgate.net |
| PdCl₂(MeCN)₂ | 2-bromo aryl benzyl ethers | Intramolecular C-H Arylation | researchgate.net |
| Ruthenium-based catalysts | Di-allyl precursors | Ring-Closing Metathesis (in flow) | up.ac.za |
Organocatalysis
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful complement to metal-based catalysis, a development recognized with the 2021 Nobel Prize in Chemistry. mdpi.com While a specific organocatalytic route for this compound has not been extensively detailed in the literature, the principles are applicable. For related structures, an arylamine-catalyzed Mannich cyclization cascade reaction has been successfully employed to synthesize 2H-benzo[h]chromenes, demonstrating the potential of organocatalysis in forming chromene rings. mdpi.com Organocatalysis offers advantages such as operational simplicity, lower toxicity, and stability compared to some transition metal catalysts, making it a promising area for future synthetic innovations for this compound class. mdpi.com
Flow Chemistry Applications
Flow chemistry, or continuous-flow synthesis, is a modern processing technology that offers significant advantages over traditional batch synthesis. Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This technology is particularly appealing for its ability to enhance reaction efficiency, safety, and scalability. up.ac.za
Key advantages observed in this flow synthesis included:
Improved Yields and Reduced Reaction Times: Drastic improvements in both yield and speed were achieved. up.ac.za
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, allowing for the safe use of high temperatures and pressures that would be hazardous in a large-scale batch process. up.ac.za
Sustainability: The process demonstrated the effective use of greener solvents. up.ac.za
Process Control: Flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher selectivity and purity. up.ac.za
Given these demonstrated benefits, flow chemistry presents a powerful and sustainable platform for the future large-scale production of this compound and its derivatives.
Challenges and Innovations in Synthesis
The synthesis of this compound and related compounds is driven by their biological significance. However, the journey from simple precursors to the final complex structure is not without its difficulties, which in turn spurs chemical innovation.
Challenges
A primary challenge is the limited availability of these compounds from natural sources. tubitak.gov.tr Urolithins are metabolites produced by gut microbiota from ellagic acid, and this biotransformation varies significantly among individuals, making isolation an unreliable and insufficient source for research and development. nih.gov This necessitates robust and scalable synthetic procedures. tubitak.gov.trorgsyn.org
Existing synthetic methods have faced several hurdles:
Starting Material Accessibility: Some synthetic routes are hampered by the limited availability or high cost of the required starting materials. orgsyn.org
Reaction Scope: Many reported methods have a narrow substrate scope, limiting the diversity of analogues that can be produced for structure-activity relationship (SAR) studies. orgsyn.org
Regioselectivity: For substituted urolithins and their metabolites, achieving regioselectivity is a significant challenge. For instance, early attempts to synthesize urolithin glucuronides resulted in mixtures of regional isomers, which complicates biological testing. nih.gov
Physicochemical Properties: Related precursor compounds can have poor physicochemical properties, such as low solubility, making them difficult to work with and unsuitable for further development. nih.gov
Innovations
The challenges in synthesis have catalyzed significant innovation, leading to more efficient, versatile, and elegant chemical strategies.
The very first reported synthesis of Urolithin M6 was a key innovation, providing the first chemical access to this specific natural product. nih.gov This five-step route, featuring an optimized Suzuki coupling and an intramolecular C-H oxygenation, established a foundational pathway for obtaining the compound and its analogues. nih.govrsc.org
Other significant innovations in synthesizing the 6H-benzo[c]chromene scaffold include:
Photocatalysis: The use of visible light to drive reactions under mild, transition-metal-free conditions is a major advance. researchgate.netnih.gov A method involving a photocatalytically triggered single-electron transfer to an S-Aryl dibenzothiophenium salt initiates a radical cyclization to form the tricyclic system in good to excellent yields. nih.gov
Metal-Free Cycloadditions: The development of a metal-free Diels-Alder/aromatization sequence provides a green and efficient alternative to metal-catalyzed cross-couplings. rsc.org
Domino and One-Pot Reactions: Designing reactions where multiple bonds are formed in a single operation (a "domino" or "tandem" reaction) significantly improves efficiency. researchgate.net This reduces the number of purification steps, saving time and resources.
Novel Regioselective Methods: A novel and regioselective synthesis was recently developed to produce specific urolithin A and isourolithin A glucuronides, overcoming the challenge of obtaining single, pure regioisomers for biological studies. nih.gov
These innovations continue to make compounds like this compound more accessible, enabling deeper investigation into their biological properties.
Mechanistic Investigations of 6 Oxo 6h Benzo C Chromene 10 Carboxamide Reactions
Reaction Mechanisms in Synthetic Pathway Development
The development of synthetic routes to the 6-oxo-6H-benzo[c]chromene core is rich with diverse mechanistic approaches. These pathways are designed to construct the tricyclic lactone system from various precursors, often involving metal-catalyzed or metal-free bond formations, cycloadditions, and radical cyclizations. researchgate.netorgsyn.org
One prominent metal-free approach involves an intermolecular Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and a suitable dienophile, followed by an oxidative aromatization step. rsc.org This sequence builds the new carbocyclic ring onto the chromene core. Another significant strategy begins with biaryl-2-carboxylic acids, which are ideal precursors for forming the lactone ring. researchgate.netorgsyn.org These precursors can undergo intramolecular cyclization through several mechanisms, including:
Palladium-catalyzed C-H activation/lactonization : This domino reaction often starts with a Suzuki-Miyaura cross-coupling to form the biaryl intermediate, which then undergoes an intramolecular oxidative cyclization to yield the lactone.
Copper-catalyzed C-H oxygenation : These reactions facilitate the formation of the C-O bond necessary for lactonization. orgsyn.org
Photocatalyzed Radical Cyclization : A modern approach uses light to initiate a single-electron transfer (SET) to a sulfonium salt precursor, generating an aryl radical that cyclizes and rearranges to form the benzo[c]chromene scaffold. acs.org
Visible-Light-Mediated C-H Arylation : A transition-metal-free method utilizes visible light to promote the intramolecular cyclization of (2-halobenzyl) phenyl ethers, proceeding through an electron donor-acceptor (EDA) complex. nih.gov
These varied mechanisms provide chemists with a versatile toolkit for accessing the 6-oxo-6H-benzo[c]chromene skeleton, which can then be further functionalized to introduce substituents such as the 10-carboxamide group.
| Synthetic Strategy | Key Mechanistic Steps | Catalyst/Conditions | Precursors |
|---|---|---|---|
| Diels-Alder / Aromatization | [4+2] cycloaddition, oxidative aromatization | Metal-free, thermal | 3-vinyl-2H-chromenes, methyl propiolate |
| Radical Cyclization | Single-electron transfer (SET), 5-exo-trig cyclization, ring expansion | Photocatalyst, visible light | S-Aryl dibenzothiophenium salts |
| C-H Arylation | Formation of electron donor-acceptor (EDA) complex, intramolecular cyclization | Visible light, KOtBu, transition-metal-free | (2-halobenzyl) phenyl ethers |
| Dehydrogenative Coupling | Intramolecular O-H/C-H coupling | Metal-free or Cu-catalyzed | Biaryl-2-carboxylic acids |
Proposed Mechanisms for Specific Transformations Involving the Compound
Detailed mechanistic proposals illuminate the intricate steps involved in the formation of the 6-oxo-6H-benzo[c]chromene structure.
In the photocatalyzed radical cyclization of S-aryl dibenzothiophenium salts derived from o-benzyl-protected phenols, the reaction is initiated by a photocatalytically triggered single-electron transfer to the sulfonium salt. acs.org This promotes the selective cleavage of the S–Arexo bond, forming an aryl radical. Mechanistic studies indicate that this radical undergoes a kinetically favored 5-exo-trig cyclization. acs.org The resulting intermediate then undergoes a ring expansion, which is driven by the thermodynamic benefit of rearomatization, to deliver the final six-membered heterocyclic ring of the 6H-benzo[c]chromene system. acs.org
For the visible-light-mediated synthesis from (2-halobenzyl) phenyl ethers, the proposed mechanism does not involve a classic radical chain process. Instead, it is believed to proceed via the formation of an electron donor-acceptor (EDA) complex between the dimsyl anion (from KOtBu in DMSO) and the halo-aromatic substrate. nih.gov Photoexcitation of this complex induces an electron transfer, initiating the cyclization process that leads to the final product without the need for a transition metal catalyst. nih.gov
The Diels-Alder approach has been investigated computationally, and the mechanism is confirmed to be a concerted cycloaddition that proceeds through a slightly asynchronous transition state. rsc.org This analysis helps explain the high regioselectivity observed in the reaction, where the dienophile adds in a specific orientation relative to the vinyl chromene. rsc.org
| Transformation | Proposed Intermediate(s) | Key Mechanistic Feature | Driving Force |
|---|---|---|---|
| Photocatalyzed Radical Cyclization | Aryl radical, spirocyclic radical | 5-exo-trig cyclization followed by ring expansion | Rearomatization |
| Visible-Light C-H Arylation | Electron Donor-Acceptor (EDA) complex | Photoinduced electron transfer | Formation of stable aromatic system |
| Diels-Alder Cycloaddition | Asynchronous transition state | Concerted [4+2] cycloaddition | Formation of a stable cyclohexadiene intermediate |
Spectroscopic and Computational Approaches to Mechanistic Elucidation
The elucidation of these complex reaction mechanisms relies heavily on a combination of spectroscopic and computational methods. These tools provide evidence for proposed intermediates and transition states, helping to build a complete picture of the reaction pathway.
Computational Approaches , particularly Density Functional Theory (DFT), are invaluable for studying reaction mechanisms at a molecular level. DFT calculations have been used to investigate the mechanism of the Diels-Alder pathway for 6H-benzo[c]chromene synthesis, confirming that the reaction is concerted and proceeds through a slightly asynchronous transition state. rsc.org Energetic analysis of the calculated transition states successfully rationalized the experimentally observed regioselectivity and reactivity trends. rsc.org Similarly, for the visible-light-mediated C-H arylation, theoretical analysis using DFT methods was performed to explain the regiochemical outcome of the cyclization. nih.gov Such computational studies can map out entire potential energy surfaces, identify the lowest energy pathways, and predict selectivities, offering insights that are often difficult to obtain experimentally.
Spectroscopic Methods are essential for identifying reactants, intermediates, and products, thereby providing experimental evidence to support or refute proposed mechanisms. Standard techniques include:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) : Used to determine the structure of the final products and any stable intermediates that can be isolated.
Mass Spectrometry (MS) : Confirms the molecular weight of products and intermediates. Techniques like High-Resolution Mass Spectrometry (HRMS) provide exact mass, which helps in determining the elemental composition.
Infrared (IR) Spectroscopy : Identifies key functional groups, such as the characteristic lactone carbonyl (C=O) stretch in the 6-oxo-6H-benzo[c]chromene core, which confirms the success of the cyclization.
While direct detection of transient radical intermediates or transition states is challenging, the characterization of starting materials and final products, combined with computational modeling, provides a robust framework for mechanistic elucidation.
Derivatization Strategies and Analog Development of 6 Oxo 6h Benzo C Chromene 10 Carboxamide
Structure-Directed Design Principles for Analog Generation
The rational design of analogs for this compound is guided by structure-activity relationship (SAR) studies performed on the broader class of benzo[c]chromene derivatives. These studies provide foundational principles for predicting how structural modifications may influence biological outcomes.
A critical design consideration is the strategic placement of substituents on the tricyclic core. Research has shown that the position and nature of functional groups can be essential for biological activity. For instance, in a series of 6H-benzo[c]chromen-6-one derivatives evaluated as estrogen receptor beta (ERβ) agonists, the presence of hydroxyl groups at both the 3- and 8-positions was found to be crucial for activity. nih.gov This highlights a structure-directed principle where specific hydrogen bonding interactions are necessary for target engagement.
Furthermore, the physicochemical properties of the substituents play a pivotal role. The lipophilicity and electronic character of groups appended to the benzo[c]chromene rings are key factors in modulating the activity and properties of the resulting analogs. nih.govrsc.org The design of novel derivatives often involves exploring a range of substituents to optimize these parameters for improved potency, selectivity, or pharmacokinetic profiles. The synthesis of a variety of functionalized 6H-benzo[c]chromenes, tolerating diverse groups, provides a platform for such systematic exploration. rsc.org
Functional Group Modifications on the Benzo[c]chromene Core
Modifications to the core ring system are a primary strategy for generating structural diversity and fine-tuning molecular properties. This involves the introduction of various substituents at different positions and, in some cases, the incorporation of heteroatoms into the aromatic framework.
The introduction of substituents onto the two phenyl rings of the benzo[c]chromene core can dramatically alter the compound's profile. Synthetic methodologies have been developed that tolerate a wide array of functional groups, allowing for systematic investigation of their effects. rsc.org
For example, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized to explore their potential as phosphodiesterase II inhibitors. nih.gov This study involved introducing various alkoxy groups at the 3-position, demonstrating that modifications at this site are synthetically feasible and can lead to potent compounds. nih.gov The table below summarizes examples of substituents that have been incorporated into the 6H-benzo[c]chromen-6-one scaffold, providing a basis for designing analogs of the target carboxamide.
| Position | Substituent Type | Example | Reference |
|---|---|---|---|
| 3 | Alkoxy | Ethoxy, Isopropoxy, sec-Butoxy | nih.govmdpi.com |
| 3, 8 | Hydroxyl | -OH | nih.gov |
| General | Halogen | Fluoro, Chloro | rsc.org |
| General | Electron-withdrawing | Sulfone, Trifluoromethyl | rsc.org |
| 3, 8 | Methoxy (B1213986) | -OCH3 | nih.gov |
A more profound modification involves the replacement of one or more carbon atoms within the aromatic rings with heteroatoms (e.g., nitrogen), or the replacement of an entire phenyl ring with a heterocyclic or saturated bioisostere. acs.orgdrughunter.com This strategy, known as bioisosteric replacement, is a powerful tool in medicinal chemistry to address issues related to metabolism, solubility, and off-target effects often associated with phenyl rings. acs.orgrsc.orgnih.gov
While specific examples of heteroatom incorporation directly into the 6-oxo-6H-benzo[c]chromene core are not prevalent, the principles are widely applied in drug design. Replacing one of the benzene (B151609) rings with a pyridine (B92270) ring, for instance, can introduce a hydrogen bond acceptor and alter the molecule's polarity and metabolic profile. nih.gov Another advanced strategy is the use of saturated, three-dimensional scaffolds as non-classical phenyl bioisosteres to improve drug-like properties. nih.govnih.govtandfonline.com
| Original Group | Bioisosteric Replacement | Potential Advantages | Reference |
|---|---|---|---|
| Phenyl Ring | Pyridine, Pyrimidine | Modulate polarity, introduce H-bond acceptors, alter metabolism. | nih.govresearchgate.net |
| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Improve solubility and metabolic stability; reduce lipophilicity. | nih.govtandfonline.com |
| Phenyl Ring | Bicyclo[2.2.2]octane (BCO) | Acts as a rigid, non-planar scaffold to explore new vector space. | nih.govnih.gov |
| Phenyl Ring | Cubane | Provides a 3D exit vector for substituents, improving ADME properties. | tandfonline.com |
| Phenyl Ring | Bridged Piperidine | Can lead to strongly improved solubility and lipophilicity. | rsc.orgnih.gov |
Modifications of the Carboxamide Group
The carboxamide moiety at the 10-position is a prime target for derivatization. Strategies include substitution at the amide nitrogen and complete replacement of the carboxamide group with an isosteric equivalent.
The hydrogen atoms on the amide nitrogen (-CONH2) can be replaced with a wide variety of substituents (N-alkylation or N-arylation). This modification directly impacts the molecule's hydrogen-bonding capability, lipophilicity, and steric profile. N-arylamides are a common structural motif in pharmaceuticals. mdpi.com Synthetic methods for the N-arylation of amides and related compounds are well-established, often utilizing transition-metal-free conditions or photoredox catalysis. nih.govorganic-chemistry.orgresearchgate.net By introducing alkyl, aryl, or heteroaryl groups onto the amide nitrogen, new interactions with a biological target can be explored, and pharmacokinetic properties can be modulated.
| Substituent Class | Examples | Potential Impact | Reference |
|---|---|---|---|
| Alkyl Groups | Methyl, Ethyl, Cyclopropyl | Increase lipophilicity, remove H-bond donor capacity. | rsc.org |
| Aryl Groups | Phenyl, Substituted Phenyl | Introduce potential for pi-stacking, modulate electronics. | nih.govresearchgate.net |
| Heteroaryl Groups | Pyridyl, Thienyl | Introduce H-bond acceptors, alter solubility and metabolism. | nih.gov |
| Functionalized Alkyl | Hydroxyethyl, Methoxyethyl | Improve solubility, introduce new H-bonding sites. | rsc.org |
The amide bond, while crucial for the structure of many bioactive molecules, can be susceptible to in vivo hydrolysis by proteases and amidases. nih.gov Replacing the entire carboxamide functional group with a bioisostere—a group with similar size, shape, and electronic properties—is a key strategy to enhance metabolic stability and improve pharmacokinetic profiles. nih.gov A wide variety of five-membered heterocyclic rings are recognized as effective amide isosteres. These groups can mimic the hydrogen bonding pattern of the amide while being resistant to enzymatic cleavage.
| Amide Isostere | Key Features | Reference |
|---|---|---|
| 1,2,3-Triazole | Considered an excellent non-classical isostere; can mimic the trans amide bond configuration. | acs.org |
| 1,2,4-Oxadiazole | Can be nearly equipotent with the parent amide and may offer improved metabolic stability. | acs.org |
| 1,3,4-Oxadiazole | Another isomeric oxadiazole used to replace amide bonds. | acs.org |
| Tetrazole | While often used as a carboxylic acid isostere, it can also function as a surrogate for a primary amide. | acs.org |
| Trifluoroethylamine | The electronegative trifluoroethyl group mimics the carbonyl, enhancing metabolic stability against proteolysis. | nih.gov |
Synthesis of Conformationally Restricted Analogues
The therapeutic potential of pharmacologically active agents can often be enhanced by rigidifying their molecular structure. This approach, known as conformational restriction, aims to reduce the number of accessible conformations, thereby locking the molecule into a bioactive conformation that optimizes its interaction with a biological target. For a molecule such as 6-oxo-6H-benzo[c]chromene-10-carboxamide, which possesses a degree of rotational freedom around the biaryl axis, the synthesis of conformationally restricted analogues is a key strategy in structure-activity relationship (SAR) studies. These rigidified structures can provide valuable insights into the optimal geometry for biological activity and may lead to compounds with improved potency and selectivity.
One of the primary methods for achieving conformational restriction in biaryl systems is through the introduction of a bridging unit between the two aromatic rings. This creates a new cyclic system that physically prevents free rotation. A notable example of this approach in a related class of compounds is the diastereo- and atroposelective synthesis of bridged biaryls that feature an eight-membered lactone. acs.orgacs.org This methodology, while applied to a different specific scaffold, provides a powerful conceptual blueprint for the synthesis of conformationally constrained analogues of this compound.
The synthetic strategy to achieve such bridged structures is often complex and requires precise control over stereochemistry. For instance, an N-heterocyclic carbene (NHC) catalyzed cascade reaction has been effectively used to construct bridged biaryls with both axial and central chirality. acs.orgacs.org Adapting this strategy to the this compound framework would likely involve a multi-step sequence. A hypothetical synthetic route could begin with appropriately substituted precursors that are then subjected to a key cyclization reaction to form the bridging element. The choice of the bridging atom or group (e.g., an ether linkage, an alkyl chain, or another ring system) would significantly influence the resulting geometry and, consequently, the biological activity of the analogue.
Another approach to inducing conformational restriction is the introduction of bulky substituents at the positions ortho to the biaryl linkage. While this does not create a rigid cyclic system, the steric hindrance introduced by these groups can significantly raise the energy barrier to rotation, effectively locking the molecule into a preferred conformation.
The successful synthesis of these conformationally restricted analogues would provide invaluable tools for probing the SAR of this compound. By evaluating the biological activity of these rigid structures, researchers can deduce the optimal dihedral angle of the biaryl system for target engagement.
High-Throughput Synthesis and Combinatorial Approaches
To efficiently explore the chemical space around the this compound scaffold and to accelerate the discovery of analogues with enhanced biological profiles, high-throughput synthesis and combinatorial chemistry approaches are invaluable. uniroma1.it These strategies enable the rapid generation of large, diverse libraries of related compounds from a common intermediate. uniroma1.it For the target compound, the 10-carboxamide moiety provides an ideal handle for derivatization in a combinatorial fashion.
A feasible high-throughput synthesis strategy would involve the parallel amidation of a common precursor, 6-oxo-6H-benzo[c]chromene-10-carboxylic acid. This carboxylic acid intermediate can be synthesized on a large scale, providing a ready starting material for library construction. google.com The core of the combinatorial approach lies in the use of a diverse set of amines to react with this common acid precursor, thereby generating a library of novel 10-carboxamide analogues.
The implementation of such a strategy can be carried out using modern automated synthesis platforms. bioduro.com These systems allow for the simultaneous execution of multiple reactions in a microplate format. The 6-oxo-6H-benzo[c]chromene-10-carboxylic acid precursor would be dispensed into the wells of the reaction block, followed by the addition of a unique amine building block to each well. The use of appropriate coupling reagents and reaction conditions is crucial for ensuring high conversion rates and purity of the resulting amide products.
The diversity of the resulting library is dictated by the selection of the amine building blocks. A well-designed library would include a wide range of amines, incorporating various structural features such as different alkyl and aryl groups, heterocyclic rings, and functional groups that can modulate properties like solubility, polarity, and hydrogen bonding capacity.
Both solid-phase and solution-phase parallel synthesis methodologies can be envisioned for this purpose. In a solid-phase approach, the 6-oxo-6H-benzo[c]chromene-10-carboxylic acid could be anchored to a resin, followed by amide bond formation and subsequent cleavage to release the final products. This method often simplifies purification. Alternatively, solution-phase parallel synthesis, coupled with high-throughput purification techniques such as preparative HPLC-MS, offers a flexible and often faster route to generating compound libraries. nih.gov
Structure Activity Relationship Sar Studies of 6 Oxo 6h Benzo C Chromene 10 Carboxamide and Its Analogues
Identification of Pharmacophores and Key Structural Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the 6-oxo-6H-benzo[c]chromene scaffold, the key pharmacophoric features can vary depending on the biological target.
For instance, in the context of estrogen receptor beta (ERβ) agonists, a crucial pharmacophoric requirement is the presence of bis-hydroxyl groups at positions 3 and 8 of the 6H-benzo[c]chromen-6-one core. nih.gov These hydroxyl groups are considered essential for high-affinity binding and potent agonistic activity. nih.gov
When considering these compounds as phosphodiesterase II (PDE2) inhibitors, the lactone ring of the 6H-benzo[c]chromen-6-one scaffold is a fixed and essential feature. mdpi.com The initial design of these inhibitors often revolves around introducing various substituents at the 3-position while maintaining the integrity of the lactone ring. mdpi.com
In the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, the 6-oxo-6H-benzo[c]chromene-10-carboxamide structure itself suggests a specific pharmacophore. The carboxamide group at the 10-position is likely a key feature for interaction with the nicotinamide (B372718) binding pocket of the PARP enzyme. This is a common feature in many PARP inhibitors, where the amide group mimics the nicotinamide moiety of the natural substrate NAD+. The planar, tricyclic ring system of the benzo[c]chromene provides a rigid scaffold to correctly orient the carboxamide for optimal binding.
Analysis of Substituent Effects on Observed Activities
The biological activity of 6-oxo-6H-benzo[c]chromene analogues can be significantly modulated by the nature and position of substituents on the aromatic rings.
For ERβ agonists, modifications on both phenyl rings of the 6H-benzo[c]chromen-6-one scaffold have led to compounds with high potency (ERβ <10nM) and over 100-fold selectivity over ERα. nih.gov This indicates that while the 3,8-dihydroxyl groups are essential, further tuning of the molecule's properties through additional substitutions is critical for achieving high selectivity and potency.
In the case of PDE2 inhibitors, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives have been synthesized and evaluated. mdpi.com The length and lipophilicity of the alkoxy group at the 3-position were found to be important for activity. For instance, one study found that an alkoxylated derivative, compound 1f , had the optimal inhibitory potential with an IC50 of 3.67 ± 0.47 μM. mdpi.com The data from this study is summarized in the table below.
Table 1: In vitro PDE2 Inhibitory Activity of 3-Substituted 6H-benzo[c]chromen-6-one Derivatives
| Compound | R | IC50 (μM) |
|---|---|---|
| 1b | -OCH2CH3 | >10 |
| 1c | -OCH(CH3)2 | >10 |
| 1j | -OCH2Ph | >10 |
| 1l | -O-pyrimidin-2-yl | >10 |
| 1s | -OCH2-cyclopentyl | >10 |
| 1u | -O(CH2)2-morpholino | >10 |
| 1f | Data not available in source | 3.67 ± 0.47 |
Data sourced from a study on potential PDE2 inhibitors. mdpi.com
While specific data for the 10-carboxamide substitution is limited in the reviewed literature, it is reasonable to extrapolate that modifications to the amide group itself (e.g., N-alkylation, N-arylation) or further substitution on the aromatic rings would have a profound impact on the activity and selectivity of these compounds as PARP inhibitors.
Stereochemical Considerations in SAR
Stereochemistry plays a crucial role in the interaction of small molecules with their biological targets. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity and efficacy.
In the context of 6-oxo-6H-benzo[c]chromene derivatives, the introduction of a chiral center can lead to stereoisomers with different biological activities. For example, in a study on related 1H-benzo[f]chromene derivatives, it was noted that the 1-position is a chiral center. nih.gov The synthesized compounds were found to be a racemic (±) mixture and were optically inactive. nih.gov This suggests that the synthesis did not employ a stereoselective method.
While specific stereochemical studies on this compound were not found in the reviewed literature, it is a critical aspect to consider in drug design. If a chiral center is present, the separation and individual testing of the enantiomers or diastereomers are essential to identify the more active and potentially less toxic isomer. The differential activity of stereoisomers can provide valuable insights into the three-dimensional requirements of the binding site.
Computational SAR Modeling (QSAR, CoMFA)
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are powerful tools in modern drug discovery. nih.govnih.govmdpi.com These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR studies can provide insights into which physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) are important for the biological activity of a series of compounds. nih.gov For example, a QSAR study on a series of benzo[c]phenanthridine (B1199836) analogues as topoisomerase I inhibitors was able to develop models with good predictive power. nih.gov
CoMFA is a 3D-QSAR technique that generates a 3D grid around a set of aligned molecules and calculates the steric and electrostatic fields for each molecule at each grid point. nih.govmdpi.com The resulting data is then used to build a QSAR model that can be visualized as 3D contour maps, highlighting regions where steric bulk or specific electrostatic interactions are favorable or unfavorable for activity. mdpi.com
While molecular docking studies have been performed on some 6H-benzo[c]chromene derivatives to understand their binding modes, specific QSAR or CoMFA studies for this compound as PARP inhibitors were not identified in the reviewed literature. Such studies would be highly valuable for the rational design of new and more potent analogues. For instance, a CoMFA study could help to visualize the steric and electrostatic requirements of the PARP binding site around the 10-carboxamide group, guiding the design of novel substituents to enhance binding affinity.
Computational and Theoretical Chemistry Studies of 6 Oxo 6h Benzo C Chromene 10 Carboxamide
Electronic Structure and Molecular Orbital Analysis
The electronic properties of a molecule are fundamental to its reactivity and interactions. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
For conjugated systems like 6H-benzo[c]chromenes, these calculations are crucial. In one study focusing on conjugated polymers incorporating the 6H-benzo[c]chromene unit, the resulting material was found to have a deep-lying HOMO level of -5.23 eV, a desirable trait for applications in polymer solar cells. Further studies on the synthesis of the scaffold have identified the formation of electron donor-acceptor complexes as key intermediates, a phenomenon governed by the electronic structure of the reacting species. nih.gov Natural Bond Orbital (NBO) analysis is another common technique used to study charge distribution, intramolecular interactions, and the delocalization of electron density within the fused ring system.
| Parameter | Reported Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.23 | Relates to the ionization potential and electron-donating capability. |
| Optical Band Gap (Egopt) | 2.1 | Indicates the energy required for electronic excitation, relevant for photophysical properties. |
Conformational Analysis and Energy Landscapes
Conformational analysis determines the three-dimensional shape and flexibility of a molecule. For the 6H-benzo[c]chromen-6-one scaffold, which features a biaryl linkage, a key conformational parameter is the dihedral angle between the two aromatic rings. This angle dictates the degree of twist from planarity, which in turn affects the extent of π-conjugation, the crystal packing efficiency, and the molecule's ability to fit into a protein's binding site.
While the fully aromatic lactone core is largely planar, derivatives with saturated rings, such as 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, exhibit more complex conformational landscapes. nih.gov Computational methods, often in conjunction with X-ray crystallography, are used to map the potential energy surface and identify low-energy, stable conformers. For a partially saturated analogue, a half-chair conformation was identified as the most stable.
Quantum Chemical Calculations (DFT, ab initio methods)
Density Functional Theory (DFT) is the most widely used quantum chemical method for studying molecules of this size due to its favorable balance of accuracy and computational cost. mdpi.com Methods like B3LYP paired with basis sets such as 6-311++G(d,p) are commonly employed to perform geometry optimizations, calculate vibrational frequencies (for comparison with IR and Raman spectra), and determine electronic properties. mdpi.com
These calculations provide optimized molecular structures that represent a minimum on the potential energy surface. The accuracy of the chosen computational model is often validated by comparing calculated parameters, such as bond lengths and angles, with experimental data from X-ray diffraction. A close agreement between theoretical and experimental values builds confidence in the model's predictive power for other properties. mdpi.com
| Parameter | Description | Method of Comparison |
|---|---|---|
| Bond Lengths (Å) | Internuclear distances between bonded atoms (e.g., C=O, C-O, C-C). | X-ray Crystallography |
| Bond Angles (°) | Angles between three connected atoms. | X-ray Crystallography |
| Dihedral Angles (°) | Torsion angles defining the molecule's 3D shape. | X-ray Crystallography |
| Vibrational Frequencies (cm-1) | Frequencies of molecular vibrations corresponding to specific functional groups. | Infrared (IR) & Raman Spectroscopy |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand in a protein's active site, molecular dynamics (MD) simulations offer a dynamic view of the complex. researchgate.net MD simulations model the movement of every atom in the system over time, typically on the nanosecond to microsecond scale, providing critical information on the stability of the protein-ligand complex. uzh.chnih.gov
In a typical MD workflow, the docked complex is solvated in a box of water molecules with ions to mimic physiological conditions. nottingham.ac.uk The simulation then calculates the atomic motions based on a force field (e.g., AMBER, CHARMM). researchgate.netuzh.ch Key metrics extracted from the simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which assesses conformational stability. A stable RMSD over time suggests the binding pose is maintained. Furthermore, MD simulations allow for the analysis of the persistence of specific interactions, like hydrogen bonds, providing a more realistic assessment of binding affinity than static models alone. researchgate.net
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. This method has been extensively applied to the 6H-benzo[c]chromene scaffold to rationalize observed biological activities and to guide the design of new, more potent derivatives. nih.govnih.gov
For instance, docking studies were crucial in the development of 6-aryl-6H-benzo[c]chromenes as non-steroidal progesterone (B1679170) receptor (PR) antagonists. nih.govresearchgate.net Simulations using a PR homology model helped to visualize how the derivatives fit into the ligand-binding pocket and informed the structure-activity relationship (SAR). Similarly, other derivatives of the scaffold have been computationally docked into the active sites of targets like phosphodiesterase II (PDE2), estrogen receptor beta (ERβ), and phosphoinositide 3-kinase alpha (PI3Kα) to explain their inhibitory or agonistic effects. nih.govmdpi.comnih.gov These studies identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that govern binding affinity and selectivity.
| Derivative Class | Protein Target | Purpose of Study | Reference |
|---|---|---|---|
| 6-Aryl-6H-benzo[c]chromenes | Progesterone Receptor (PR) | Rationalize antagonist activity and guide SAR. | nih.govresearchgate.net |
| Alkoxylated 6H-benzo[c]chromen-6-ones | Phosphodiesterase II (PDE2) | Design of potential inhibitors for neurodegenerative diseases. | mdpi.com |
| Hydroxylated 6H-benzo[c]chromen-6-ones | Estrogen Receptor beta (ERβ) | Explain high potency and selectivity over ERα. | nih.gov |
| Novel 6H-benzo[c]chromen series | Phosphoinositide 3-Kinase alpha (PI3Kα) | Structure-based design of selective inhibitors for cancer. | nih.gov |
Prediction of Reactivity and Selectivity
Beyond studying the final molecules, theoretical chemistry plays a vital role in understanding and predicting the outcomes of chemical reactions used to synthesize them. For the 6H-benzo[c]chromene scaffold, DFT calculations have been used to investigate reaction mechanisms and explain observed selectivity.
In one approach involving a Diels-Alder cycloaddition followed by aromatization, DFT calculations were performed on the transition states. rsc.org The energetic analysis confirmed that the reaction proceeds through a concerted but slightly asynchronous mechanism, and the calculations correctly predicted the experimental regioselectivity and reactivity trends. rsc.org In other studies, computational methods have helped to explain why certain catalytic systems are sensitive to the electronic nature of the substrates. For example, calculations can rationalize why a copper-catalyzed C-H oxygenation is less efficient for substrates with electron-withdrawing groups, whereas a metal-free method is unaffected. orgsyn.org This predictive power allows chemists to choose the optimal synthetic route and reaction conditions, saving time and resources in the laboratory.
Biological Activity and Molecular Mechanisms of 6 Oxo 6h Benzo C Chromene 10 Carboxamide
In Vitro Cellular Activity Profiles
Derivatives of the 6H-benzo[c]chromen-6-one scaffold, a class of compounds to which 6-oxo-6H-benzo[c]chromene-10-carboxamide belongs, have demonstrated a wide array of biological activities. These activities are often evaluated through in vitro cellular assays that measure effects on cell growth, viability, and other physiological processes.
Investigation in Specific Cancer Cell Lines
While specific data for this compound is not available in the reviewed literature, numerous studies have explored the anticancer potential of related benzochromene derivatives against a panel of human cancer cell lines.
For instance, various benzo[h]chromene and benzo[f]chromene derivatives have been synthesized and tested for their cytotoxic effects. mdpi.commdpi.com These studies commonly utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population.
Commonly used cancer cell lines in these evaluations include:
MCF-7: Human breast adenocarcinoma cell line.
HCT-116: Human colon carcinoma cell line.
HepG-2: Human liver carcinoma cell line. mdpi.com
PC-3: Human prostate cancer cell line. mdpi.com
SKOV-3: Human ovarian cancer cell line. mdpi.com
HeLa: Human cervical cancer cell line. mdpi.com
Studies on these related compounds show that structural modifications significantly impact cytotoxic activity, with some derivatives exhibiting potent anti-proliferative effects. mdpi.com For example, certain 1H-benzo[f]chromene derivatives have shown efficacy against the multidrug-resistant breast cancer cell line MCF-7/ADR. nih.gov The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest at different phases, preventing cancer cells from proliferating. nih.gov
Interactive Data Table: Cytotoxic Activity of Related Benzochromene Derivatives (Note: Data for the specific compound this compound is not available. The table below is representative of data found for related benzo[h]chromene compounds to illustrate typical findings in the field.)
| Compound Derivative | Target Cell Line | IC₅₀ (µg/mL) mdpi.com |
| Benzo[h]chromene Deriv. 8a | HCT-116 | 0.009 |
| Benzo[h]chromene Deriv. 9 | MCF-7 | 0.012 |
| Benzo[h]chromene Deriv. 17 | MCF-7 | 0.005 |
| Benzo[h]chromene Deriv. 18 | HCT-116 | 0.006 |
Exploration in Microbial Strains
The benzochromene scaffold is also recognized for its antimicrobial properties. researchgate.net Various derivatives have been screened against a spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains. orientjchem.orgnih.govresearchgate.netsemanticscholar.orgajol.info
Commonly tested microbial strains include:
Bacteria: Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis. orientjchem.orgajol.info
Fungi: Aspergillus niger, Penicillium species, Candida albicans. orientjchem.org
The antimicrobial activity is typically assessed by measuring the zone of inhibition in agar (B569324) well diffusion assays and determining the Minimum Inhibitory Concentration (MIC). Research on related chromene structures indicates that the nature and position of substituents on the chromene ring are crucial for determining the potency and spectrum of antimicrobial action. orientjchem.orgnih.gov For example, certain novel benzo[h]coumarinyl heterocycles have shown notable activity against S. aureus. ajol.info
Enzymatic Assays and Inhibition Kinetics
Derivatives of 6H-benzo[c]chromen-6-one are known to act as enzyme inhibitors. mdpi.comnih.govnih.gov Enzymatic assays are crucial for identifying specific molecular targets and understanding the mechanism of action at a biochemical level. These assays measure the ability of a compound to inhibit the activity of a specific enzyme, with results often reported as IC₅₀ values.
Key enzyme targets for this class of compounds include:
Phosphodiesterase II (PDE2): A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were evaluated as potential PDE2 inhibitors. mdpi.comnih.gov PDE2 is an enzyme involved in cyclic nucleotide signaling and is considered a target for treating neurodegenerative diseases. researchgate.net One derivative, 3-butoxy-6H-benzo[c]chromen-6-one (compound 1f), was identified as having an optimal inhibitory potential with an IC₅₀ of 3.67 ± 0.47 μM. nih.gov
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system and targets for Alzheimer's disease therapy. While the parent compounds, urolithins, show negligible potential, synthesized derivatives of 6H-benzo[c]chromen-6-one have been evaluated as potential cholinesterase inhibitors. nih.gov
Estrogen Receptors (ERα and ERβ): Some 6H-benzo[c]chromen-6-one derivatives have been identified as potent and selective agonists for estrogen receptor beta (ERβ), with some compounds showing IC₅₀ values below 10 nM and over 100-fold selectivity compared to ERα. nih.gov
Interactive Data Table: Enzymatic Inhibition by Related 6H-benzo[c]chromen-6-one Derivatives (Note: This table presents data for related derivatives, as specific data for this compound is not available in the reviewed sources.)
| Compound Derivative | Enzyme Target | IC₅₀ (µM) | Reference |
| 3-Butoxy-6H-benzo[c]chromen-6-one (1f) | PDE2 | 3.67 | nih.gov |
| 3-Propoxy-6H-benzo[c]chromen-6-one (1d) | PDE2 | 10.12 | mdpi.com |
| 3-Ethoxy-6H-benzo[c]chromen-6-one (1b) | PDE2 | 11.23 | mdpi.com |
Identification of Molecular Targets and Pathways
Identifying the specific molecular targets and the cellular pathways modulated by a compound is fundamental to understanding its biological effects and therapeutic potential.
Target Deconvolution Strategies
For the broader class of benzochromenes, target deconvolution often begins with the observed biological activity. For example, compounds showing neuroprotective effects were rationally designed and evaluated as inhibitors for enzymes known to be involved in neurodegeneration, such as PDE2. mdpi.comresearchgate.net Similarly, derivatives have been designed to target cholinesterases based on their role in Alzheimer's disease. nih.gov Molecular docking studies are frequently employed to predict and rationalize the binding of these compounds to the active sites of enzymes like PDE2, providing a basis for structure-activity relationship (SAR) analysis. mdpi.com
Gene Expression Profiling and Proteomics Studies
While specific gene expression or proteomics studies for this compound were not found, research on related anticancer benzochromenes provides insight into common methodologies. For instance, Western blot analysis has been used to study the effect of 1H-benzo[f]chromene derivatives on the expression levels of key proteins involved in multidrug resistance, such as P-glycoprotein (P-gp). nih.gov Studies on related compounds also investigate the expression of proteins central to cell cycle regulation and apoptosis, such as caspases, to elucidate the molecular pathways underlying their cytotoxic effects. nih.gov
Analysis of Cell Signaling Pathways (e.g., apoptosis, autophagy, cell cycle)
Derivatives of the 6H-benzo[c]chromene structure have been shown to modulate critical cell signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Apoptosis: The induction of programmed cell death, or apoptosis, is a key mechanism of these compounds. Studies on 6-aryl-6H-benzo[c]chromene derivatives demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells in both a dose- and time-dependent manner. This process is mediated through the activation of the p53 pathway, which involves the upregulation of p53 and phosphorylated p53 (P-p53), an increase in the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2), and the activation of Cleaved Caspase-3. nih.gov Similarly, other benzochromene derivatives trigger apoptosis in human acute myeloid leukemia (HL-60) cells by activating both the extrinsic pathway, involving Fas and Caspase 8, and the intrinsic pathway, marked by changes in Bcl-2 and Caspase 3 levels. nih.gov Some benzochromene compounds have also been found to induce apoptosis by increasing the generation of reactive oxygen species (ROS).
Cell Cycle Arrest: These compounds are potent regulators of the cell cycle. Certain 6-aryl-6H-benzo[c]chromene derivatives can cause cell cycle arrest at the G0/G1 phase. nih.gov This is achieved by increasing the expression of the cyclin-dependent kinase inhibitor p21 and decreasing the levels of cyclin D1 and cyclin-dependent kinase 4 (CDK4). nih.gov Other related benzo[h]chromene derivatives induce cell cycle arrest at the G1/S checkpoint by regulating CDK-2 and CyclinD1. nih.gov Furthermore, studies on 1H-benzo[f]chromene derivatives have shown they can arrest the cell cycle at various phases, including G1, S, or G1/S, depending on the specific substitutions on the chromene frame. mdpi.comnih.gov
Autophagy: While direct evidence for autophagy induction by "this compound" is limited, the related natural metabolite, Urolithin A, is known to induce autophagy. This process has been observed in colorectal cancer cells and is suggested to contribute to its biological effects. researchgate.net
| Pathway | Key Modulated Proteins/Events | Cell Line | Reference |
|---|---|---|---|
| Apoptosis (Intrinsic) | Increased Bax/Bcl-2 ratio, Caspase 3 activation | MCF-7, HL-60 | nih.govnih.gov |
| Apoptosis (Extrinsic) | Fas, Caspase 8 activation | HL-60 | nih.gov |
| Apoptosis (p53 Pathway) | Activation of p53, P-p53, Cleaved Caspase-3 | MCF-7 | nih.gov |
| Cell Cycle Arrest (G0/G1) | Increased p21, Decreased CDK4/Cyclin D1 | MCF-7 | nih.gov |
| Cell Cycle Arrest (G1/S) | Regulation of CDK-2/CyclinD1 | HL-60 | nih.gov |
| Cell Cycle Arrest (G1, S, G1/S) | Dependent on compound substitution | MCF-7/ADR | mdpi.comnih.gov |
Mechanistic Basis of Observed Biological Effects
The anticancer and neuroprotective activities of 6-oxo-6H-benzo[c]chromene derivatives stem from their precise interactions with specific molecular targets and the relationship between their chemical structure and their mechanistic function.
Molecular docking and biological assays have revealed that derivatives of the 6H-benzo[c]chromen-6-one scaffold can bind to several key proteins:
Hormone Receptors: Certain derivatives act as potent antagonists of the Progesterone (B1679170) Receptor (PR), suggesting a potential therapeutic application in breast cancer. researchgate.net Others have been identified as potent and highly selective agonists for the Estrogen Receptor beta (ERβ). nih.gov
Enzymes: A significant amount of research has focused on designing these compounds as inhibitors of Phosphodiesterase II (PDE2), a potential target for neurodegenerative diseases. nih.gov The rational design of these inhibitors was based on the crystal structure of PDE2. nih.gov Additionally, some benzo[f]chromene derivatives have been shown to inhibit c-Src kinase and the dual inhibition of topoisomerase I and II, enzymes critical for DNA replication and cell division. mdpi.comnih.govresearchgate.net
Apoptotic Proteins: The 3-amino substituent of 1H-benzo[f]chromenes has been associated with binding to and inhibiting the anti-apoptotic protein Bcl-2. mdpi.com
The biological mechanism of these compounds is highly dependent on their specific chemical structure.
For activity as selective ERβ agonists, the presence of bis-hydroxyl groups at positions 3 and 8 of the 6H-benzo[c]chromen-6-one core is essential. nih.gov
In the context of PDE2 inhibition, the inhibitory activity of alkoxylated 6H-benzo[c]chromen-6-one derivatives is influenced by the size of the alkane group; those with fewer than five carbons tend to have better activity. nih.gov
The nature of substituents on the aryl ring at the 1-position and methoxy (B1213986) or bromo groups at the 9-position of the 1H-benzo[f]chromene scaffold are critical in determining cytotoxic behavior and the specific phase of cell cycle arrest. nih.gov
Cell-Based Assays for Specific Biological Processes (e.g., migration, invasion)
The anti-metastatic potential of the 6H-benzo[c]chromen-6-one core structure, particularly Urolithin A (UA), has been demonstrated in various cell-based assays.
Cell Migration: Wound-healing (or scratch) assays have been used to assess the effect on cell migration. In osteosarcoma (MG-63) and colorectal cancer (CRC) cells, treatment with UA significantly reduced the rate of "wound" closure compared to untreated cells. nih.govnih.gov For instance, after 24 hours, UA treatment reduced the migration rate of MG-63 cells to 14.6% compared to 54.4% in the control group. nih.gov Similar inhibitory effects were observed in nasopharyngeal carcinoma (NPC) cells in a dose-dependent manner. tandfonline.com
Cell Invasion: Transwell assays (or Boyden chamber assays) are used to measure the invasive capacity of cancer cells through a basement membrane matrix. Studies have shown that UA significantly inhibits the invasion of osteosarcoma, colorectal cancer, and nasopharyngeal carcinoma cells. nih.govresearchgate.nettandfonline.com This anti-invasive effect is often linked to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating tumor cell invasion. nih.govnih.govtandfonline.com
| Assay Type | Compound | Cell Line | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|---|
| Wound-Healing Assay | Urolithin A | MG-63 (Osteosarcoma) | Significantly reduced migration rate | - | nih.gov |
| Wound-Healing Assay | Urolithin A | HT29, SW480, SW620 (Colorectal) | Substantially affected cell migration | - | nih.gov |
| Wound-Healing Assay | Urolithin A | CNE1, CNE2 (Nasopharyngeal) | Inhibited migration dose-dependently | Modulation of ECM receptor pathway | tandfonline.com |
| Transwell Invasion Assay | Urolithin A | MG-63 (Osteosarcoma) | Significantly inhibited invasion | Reduced MMP-2 and MMP-9 activity | nih.gov |
| Transwell Invasion Assay | Urolithin A | SW620 (Colorectal) | Reduced cell invasion | Reduced MMP-9 activity | researchgate.net |
| Transwell Invasion Assay | Urolithin A | CNE1, CNE2 (Nasopharyngeal) | Significantly reduced invasion | Inhibited MMP-2 and MMP-9 proteins | tandfonline.com |
Interactions with Macromolecules (e.g., DNA, RNA, Proteins)
The biological activities of 6-oxo-6H-benzo[c]chromene derivatives are a direct result of their interactions with various cellular macromolecules.
Proteins: As detailed in section 7.3.1, these compounds interact with a wide array of proteins. These include enzymes like Phosphodiesterase II (PDE2), c-Src kinase, and topoisomerases I/II, which are crucial for signal transduction and DNA maintenance. mdpi.comnih.govnih.govresearchgate.net They also bind to hormone receptors such as the Progesterone Receptor (PR) and Estrogen Receptor beta (ERβ), modulating their activity. researchgate.netnih.gov Furthermore, they interact with key proteins in the apoptotic and cell cycle pathways, including p53, caspases, Bcl-2, and cyclin-dependent kinases (CDKs). nih.govnih.gov
DNA: Certain chromene derivatives have been reported to possess DNA binding ability. nih.gov Specifically, some 1H-benzo[f]chromenes are known to inhibit topoisomerase I and II, enzymes that directly interact with and alter the topology of DNA. mdpi.com This interaction can lead to DNA damage and subsequently trigger apoptosis and cell cycle arrest.
RNA: The related gut metabolite Urolithin A has been shown to upregulate the expression of microRNA (miR-10a-5p) in T-cells, which in turn downregulates the expression of proteins involved in calcium entry, demonstrating an indirect but significant interaction with RNA-mediated gene regulation. biorxiv.org
Chemical Biology Applications of 6 Oxo 6h Benzo C Chromene 10 Carboxamide
Development as a Chemical Probe for Target Validation
There is currently no publicly available research detailing the development or use of 6-oxo-6H-benzo[c]chromene-10-carboxamide as a chemical probe for target validation. The development of a chemical probe typically requires a molecule with high affinity and selectivity for a specific biological target. While various derivatives of the 6H-benzo[c]chromen-6-one scaffold have been synthesized and evaluated as inhibitors of enzymes such as phosphodiesterase II and cholinesterases, or as selective estrogen receptor beta agonists, this specific carboxamide derivative has not been featured in such studies. acs.orgacs.orgnih.gov
For this compound to be considered for development as a chemical probe, initial studies would need to identify a specific protein target with which it interacts. This would be followed by medicinal chemistry efforts to optimize its potency, selectivity, and cell permeability, as well as to introduce functionalities that allow for its use in target validation experiments, such as biotin (B1667282) or a photo-affinity label.
Use in Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. These probes typically consist of a reactive group (or "warhead") that forms a covalent bond with the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment.
A review of the current literature finds no evidence of this compound being designed or utilized as a probe in ABPP studies. The inherent reactivity and binding properties of this compound would need to be established to determine if it could be adapted for such applications. The carboxamide functional group at the 10-position does not immediately suggest a reactive "warhead" suitable for covalent modification of an enzyme's active site, which is a common feature of ABPP probes.
Potential as a Fluorescent or Luminescent Probe
The intrinsic photophysical properties of this compound have not been reported in the scientific literature. The 6H-benzo[c]chromen-6-one core is a conjugated system that may exhibit fluorescence. However, to be a useful fluorescent or luminescent probe, a compound's photophysical properties, such as its quantum yield and Stokes shift, would need to be sensitive to its local environment or to binding to a specific analyte or biomolecule.
The development of this compound as a fluorescent probe would necessitate a thorough characterization of its absorption and emission spectra, and an investigation into how these properties change upon interaction with potential biological targets. Without this foundational data, its potential in this area remains purely speculative.
Applications in Chemo-proteomics
Chemo-proteomics encompasses a range of techniques that use small molecules to study protein function and interaction networks on a proteome-wide scale. This can include the use of small molecule affinity matrices for the pull-down and identification of protein binding partners, or the use of fragment-based screening to identify new drug targets.
As with the other areas of chemical biology discussed, there are no published studies that apply this compound in a chemo-proteomics context. To be used in such an application, the compound would typically be immobilized on a solid support to create an affinity resin. This resin could then be used to capture interacting proteins from a cell lysate, which would subsequently be identified by mass spectrometry. The synthesis of such a tool and its application in identifying the protein interactome of this compound has not been described.
Analytical Methodologies for the Study of 6 Oxo 6h Benzo C Chromene 10 Carboxamide in Research Contexts
Chromatographic Techniques (HPLC, GC, TLC) for Purity and Separation
Chromatographic methods are fundamental for the separation and purity assessment of 6-oxo-6H-benzo[c]chromene derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC is a principal technique for determining the purity of benzo[c]chromen-6-one derivatives. Studies on various analogs consistently report the use of HPLC to establish chromatographic purity, often exceeding 95%. For instance, the purity of a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives was successfully determined using HPLC systems, confirming the homogeneity of the synthesized compounds mdpi.com. While specific conditions for the 10-carboxamide derivative are not published, a typical HPLC method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent such as methanol or acetonitrile (B52724), often under gradient elution mdpi.comnih.gov. Detection is commonly performed using a UV detector at a wavelength where the chromophore exhibits maximum absorbance nih.gov.
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of chemical reactions in real-time during the synthesis of 6H-benzo[c]chromen-6-ones orgsyn.org. For example, the formation of the parent compound from biphenyl-2-carboxylic acid can be tracked on silica gel plates using a mobile phase like ethyl acetate/hexanes (1:3), where the product has a distinct Rf value from the starting material orgsyn.org. This simple, rapid, and cost-effective technique is crucial for optimizing reaction conditions and guiding the purification process.
Gas Chromatography (GC): The use of Gas Chromatography for compounds like 6-oxo-6H-benzo[c]chromene-10-carboxamide is less common than HPLC. This is due to the relatively high molecular weight and polarity of such molecules, which may require derivatization to increase volatility and thermal stability for effective GC analysis medwinpublishers.com. However, for less polar or smaller derivatives within the benzo[c]chromene class, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) could be employed for purity analysis and separation nih.gov.
Spectroscopic Characterization Methods (NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise chemical structure.
¹H NMR: Provides information on the number, environment, and connectivity of protons. For the parent 6H-benzo[c]chromen-6-one, proton signals typically appear in the aromatic region between δ 7.2 and 8.4 ppm orgsyn.org. For the 10-carboxamide derivative, one would expect to see characteristic signals for the amide protons (NH₂) in addition to the aromatic protons, with their chemical shifts influenced by solvent and concentration.
¹³C NMR: Reveals the carbon framework of the molecule. The carbonyl carbon (C=O) of the lactone in 6H-benzo[c]chromen-6-one derivatives gives a characteristic signal in the downfield region of the spectrum, typically around δ 161 ppm orgsyn.org. The presence of the carboxamide group at the C-10 position would introduce an additional carbonyl signal and influence the chemical shifts of the nearby aromatic carbons.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band characteristic of the lactone carbonyl (C=O) stretching vibration is consistently observed in the range of 1714–1733 cm⁻¹ for the 6-oxo-6H-benzo[c]chromene core orgsyn.org. The 10-carboxamide derivative would exhibit additional characteristic peaks, including N-H stretching vibrations (typically around 3100-3500 cm⁻¹) and an amide I band (C=O stretch) around 1630-1680 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) with techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) provides highly accurate mass measurements, allowing for the confirmation of the molecular formula mdpi.comorgsyn.org. For 6H-benzo[c]chromen-6-one, the protonated molecule [M+H]⁺ is readily observed orgsyn.org. The fragmentation pattern can also provide valuable structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended conjugation of the benzo[c]chromene system results in strong UV absorption. While detailed UV-Vis studies for this specific derivative are not available, related compounds are analyzed with UV detection in HPLC, indicating they possess significant chromophores suitable for this technique nih.gov.
Table 1: Spectroscopic Data for 6H-benzo[c]chromen-6-one
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.35, 8.04-8.08, 7.98-8.02, 7.79, 7.54, 7.44, 7.28-7.33 | orgsyn.org |
| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm): 161.2, 151.3, 134.9, 134.8, 130.6, 130.5, 128.9, 124.6, 122.8, 121.7, 121.3, 118.1, 117.8 | orgsyn.org |
| IR (film) | ν (cm⁻¹): 1733 (C=O), 1607, 1505, 1485, 1457 | orgsyn.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of structure and detailed information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For the benzo[c]chromene class of compounds, single-crystal X-ray diffraction has been used to confirm molecular structures and establish stereochemistry. For example, the crystal structure of a 1H-benzo[f]chromene derivative was determined to confirm its molecular geometry and analyze intermolecular hydrogen bonding and crystal packing nih.gov. Although a crystal structure for this compound has not been reported, this technique would be the definitive method for confirming its solid-state conformation. The analysis would reveal the planarity of the fused ring system and the orientation of the carboxamide substituent.
Table 2: Example Crystallographic Data for a Benzo[h]chromene Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P -1 | researchgate.net |
| a (Å) | 7.7131 (3) | researchgate.net |
| b (Å) | 8.8579 (3) | researchgate.net |
| c (Å) | 12.6696 (4) | researchgate.net |
| α (°) | 73.445 (2) | researchgate.net |
| β (°) | 87.590 (2) | researchgate.net |
| γ (°) | 82.620 (2) | researchgate.net |
Quantitative Analytical Methods for Research Samples
Accurate quantification of this compound is crucial for various research applications, such as pharmacokinetic studies or in vitro biological assays.
Quantitative NMR (QNMR): QNMR is a powerful absolute method for determining the purity of compounds without the need for an identical reference standard. The purity of 6H-benzo[c]chromen-6-one has been successfully determined to be 97.5% by using ethylene carbonate as an internal standard orgsyn.org. This technique involves acquiring a ¹H NMR spectrum under specific conditions (e.g., long relaxation delay) and comparing the integral of a signal from the analyte with that of a known amount of a certified internal standard.
LC-MS/MS: For quantifying low concentrations of the compound in complex biological matrices like blood or plasma, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard nih.govuu.nl. This method offers excellent sensitivity and selectivity. A quantitative method would involve developing a specific sample preparation protocol (e.g., protein precipitation followed by solid-phase extraction), followed by chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer unitedchem.com. An isotopically labeled internal standard would typically be used to ensure high accuracy and precision.
HPLC with UV Detection: For less complex samples or when the required sensitivity is not as high, HPLC with UV detection can be a robust quantitative method. A calibration curve is constructed by analyzing a series of standards of known concentration nih.gov. This approach is commonly used in quality control and for determining concentrations in in vitro assays.
Future Directions and Emerging Research Perspectives for 6 Oxo 6h Benzo C Chromene 10 Carboxamide
Exploration of Novel Synthetic Pathways
The benzo[c]chromene core is a privileged scaffold in medicinal chemistry, and the synthesis of its derivatives continues to be an active area of research. Future exploration is likely to move beyond traditional methods towards more efficient, sustainable, and versatile synthetic strategies.
Recent advancements in synthetic organic chemistry offer new avenues for creating the 6H-benzo[c]chromene structure. For instance, metal-free approaches are gaining traction. One such method involves a visible light-mediated, transition-metal-free intramolecular direct C-H arylation of (2-halobenzyl) phenyl ethers, offering a greener alternative to traditional heavy metal catalysis. rsc.org Another innovative, metal-free route employs an intermolecular Diels-Alder cycloaddition followed by oxidative aromatization to build the benzo[c]chromene ring system from simple precursors. rsc.org
Furthermore, palladium-catalyzed reactions continue to evolve. A highly efficient Pd-catalyzed annulation of ortho diazonium salts of benzyloxyphenyls has been developed, allowing for the creation of a wide variety of functionalized 6H-benzo[c]chromenes. researchgate.net Researchers are also exploring cascade reactions, such as a metal-free, BPO-promoted radical cascade of aryl alkynoates with oxamic acids to efficiently generate carbamoylated coumarins, a class structurally related to the benzo[c]chromene core of NU7026. acs.org These novel methods promise to facilitate the rapid synthesis of a diverse library of NU7026 analogues for further study. acs.orgnih.gov
Deeper Mechanistic Understanding of its Actions
The primary mechanism of NU7026 is the competitive inhibition of the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs). aacrjournals.orgnih.gov This action effectively blocks the NHEJ pathway for repairing DNA DSBs. nih.govnih.gov Consequently, cells treated with NU7026 exhibit increased sensitivity to DNA-damaging agents like ionizing radiation and certain chemotherapy drugs. mdpi.comnih.gov Studies have shown that this inhibition leads to an accumulation of DNA DSBs, resulting in cell cycle arrest, typically at the G2/M phase, and an increase in apoptosis. mdpi.comnih.govnih.gov
Future research will likely aim to dissect the more nuanced aspects of its mechanism. This includes:
Off-Target Effects: While considered selective, a comprehensive understanding of any potential off-target kinase interactions is crucial. As many DNA-PK inhibitors were developed based on structural similarities to PI3-kinases (PI3Ks), exploring subtle effects on related PI3K-related kinases (PIKKs) like ATM and ATR could reveal new biological insights. mdpi.comresearchgate.net
Pathway Crosstalk: Investigating how the inhibition of DNA-PK by NU7026 influences other DNA repair pathways, such as homologous recombination (HR), is a key area. Understanding this crosstalk is vital, as it can determine cellular fate and therapeutic outcomes.
Metabolic Stability: Preclinical studies have noted that NU7026 is subject to rapid plasma clearance through metabolism. researchgate.net A deeper understanding of its metabolic pathways will be critical for interpreting in vivo experimental results and for designing next-generation analogues with improved pharmacokinetic profiles.
Rational Design of Next-Generation Analogues
The development of NU7026 spurred the creation of more potent and selective DNA-PK inhibitors. mdpi.com Structure-activity relationship (SAR) studies, guided by the NU7026 scaffold, have led to significant improvements in inhibitor design.
| Compound Name | Target | IC50 (DNA-PK) | Key Features & Research Findings |
| NU7026 | DNA-PK | 0.23 µM | Lead compound, potentiates cytotoxicity of topoisomerase II poisons and radiation. aacrjournals.orgnih.gov |
| NU7441 | DNA-PK | 30 nM | A potent and selective analogue developed from NU7026, but with poor aqueous solubility. aacrjournals.orgnih.gov |
| KU-0060648 | DNA-PK | 8.6 nM | A highly potent inhibitor identified through library synthesis based on the NU7441 structure. aacrjournals.org |
| DA-143 | DNA-PKcs | Not specified | A novel inhibitor designed for enhanced aqueous solubility compared to NU7441. nih.gov |
Future rational design efforts will focus on several key areas:
Enhanced Potency and Selectivity: Continued refinement of the chromenone core to improve interactions within the ATP-binding pocket of DNA-PKcs. aacrjournals.org
Improved Physicochemical Properties: Addressing liabilities such as the poor aqueous solubility observed with analogues like NU7441 is a primary objective. nih.gov The development of compounds like DA-143 with enhanced solubility is a step in this direction. nih.gov
Dual-Target Inhibitors: Designing molecules that inhibit both DNA-PK and other key targets in cancer signaling, such as PI3K, is a promising strategy that may offer synergistic effects. mdpi.com
Novel Mechanisms of Inhibition: Moving beyond ATP-competitive inhibition, researchers are exploring new ways to disable DNA-PK. For example, a new class of inhibitors has been discovered that acts by blocking the interaction between the Ku70/80 heterodimer and DNA, preventing the activation of the kinase in the first place. iu.edu
Integration with Advanced Biological Technologies (e.g., CRISPR screening)
The advent of CRISPR-Cas9 genome editing has opened up new frontiers for understanding drug mechanisms and identifying new therapeutic strategies. NU7026 is being integrated with these technologies in innovative ways.
CRISPR screens are powerful tools for identifying genes that are essential for cell survival, a concept known as synthetic lethality. biorxiv.org By performing a CRISPR screen in the presence of a DNA-PK inhibitor like NU7026, researchers can identify genes whose loss makes cancer cells exquisitely sensitive to NHEJ inhibition. This can uncover novel combination therapy targets. biorxiv.orgcancerresearchhorizons.com
Furthermore, NU7026 is being used to enhance the efficiency of CRISPR-mediated gene editing itself. Precise genome editing often relies on homology-directed repair (HDR) to insert a desired DNA template. By inhibiting the competing NHEJ pathway, NU7026 can significantly increase the frequency of successful HDR events. stemcell.comnih.gov Research has shown that NU7026 can increase the rate of targeted nucleotide substitutions by 1.5- to 2.5-fold in human pluripotent stem cells. nih.gov This property makes it a valuable tool for both basic research and the development of gene therapies. pnas.org
Expansion of its Chemical Biology Utility
Beyond its potential as a therapeutic sensitizer, NU7026 serves as a vital chemical probe for dissecting the complexities of the DNA damage response (DDR). mdpi.com Its ability to specifically inhibit DNA-PK allows researchers to isolate and study the functions of this kinase in a variety of cellular contexts. nih.gov
Future applications in chemical biology could include:
Probing DNA Repair Pathway Choice: Using NU7026 to selectively block NHEJ allows for detailed studies of the factors that govern the choice between different DNA repair pathways. pnas.org
Development of Tagged Analogues: Synthesizing versions of NU7026 with fluorescent tags or biotin (B1667282) labels could enable advanced imaging and proteomic studies to visualize the inhibitor's subcellular localization and identify its binding partners in living cells.
Investigating Non-Canonical DNA-PK Functions: Recent studies suggest DNA-PKcs has roles beyond NHEJ, including in T-cell signaling and cytoplasmic DNA sensing. nih.gov NU7026 and its analogues are ideal tools to explore these emerging functions. nih.gov
Potential for New Research Applications
The central role of DNA-PK in cellular maintenance opens the door to new research applications for its inhibitors, extending beyond oncology.
| Potential Research Area | Rationale for Using a DNA-PK Inhibitor |
| Immunology | DNA-PKcs is vital for V(D)J recombination in developing lymphocytes and has been implicated in mature T-cell activation. nih.gov Inhibitors could modulate immune responses. |
| Antiviral Research | Some viruses utilize the host cell's NHEJ pathway for their own replication. Inhibiting DNA-PK could represent a novel antiviral strategy. |
| Neurodegenerative Diseases | The accumulation of DNA damage is a hallmark of several neurodegenerative conditions. Some derivatives of the 6H-benzo[c]chromen-6-one scaffold are being investigated as phosphodiesterase II inhibitors for potential neuroprotective effects. nih.govmdpi.comresearchgate.net |
| Aging and Senescence | DNA damage accumulation is a driver of cellular senescence. Investigating the role of DNA-PK inhibition in modulating senescence-associated pathways is an emerging field. |
The continued exploration of 6-oxo-6H-benzo[c]chromene-10-carboxamide and its derivatives promises to yield not only more effective therapeutic agents but also a deeper understanding of fundamental biological processes.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-oxo-6H-benzo[c]chromene-10-carboxamide, and how can purity be ensured?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a protocol involves reacting triflate-substituted intermediates with aryl boronic acids under Pd(PPh₃)₄ catalysis (3 mol%) in degassed 1,4-dioxane at 100°C for 12 hours under nitrogen .
- Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .
Q. How is the crystal structure of this compound characterized?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Data refinement with SHELXL and Olex2 software. Key parameters: space group , unit cell dimensions , .
- Structural Insights : Planar benzo[c]chromene core with a distorted lactone ring (C6–O6 bond length: 1.215 Å). Hydrogen bonding between the carboxamide NH and carbonyl oxygen stabilizes the crystal lattice .
Q. What spectroscopic methods are critical for validating the structure of this compound?
- NMR : and NMR in DMSO-d₆. Key signals: aromatic protons (δ 7.2–8.1 ppm), lactone carbonyl (δ 170.5 ppm), carboxamide (δ 168.9 ppm) .
- IR : Strong absorption bands at 1720 cm⁻¹ (lactone C=O) and 1650 cm⁻¹ (amide C=O) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Variables to Test :
- Catalyst loading (1–5 mol% Pd(PPh₃)₄).
- Solvent effects (dioxane vs. toluene).
- Temperature (80–120°C) and reaction time (8–24 hours).
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Case Study : Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 15 μM in kinase inhibition assays) may arise from assay conditions (ATP concentration, buffer pH).
- Resolution Strategy :
Replicate experiments under standardized conditions (e.g., 10 μM ATP, pH 7.4).
Use isothermal titration calorimetry (ITC) to validate binding constants.
Compare crystal structures of enzyme-ligand complexes to confirm binding modes .
Q. What computational tools are effective for modeling interactions between this compound and biological targets?
- In-Silico Workflow :
Docking : AutoDock Vina or Schrödinger Glide with receptor grids generated from SC-XRD data .
MD Simulations : GROMACS or AMBER for 100 ns trajectories to assess binding stability.
QM/MM : Gaussian 16 for electronic structure analysis of key interactions (e.g., hydrogen bonds with kinase active sites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
